Cas no 2680893-73-4 (methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate)

Methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate is a specialized pyridine derivative featuring a benzyloxycarbonyl-protected methylamino group and a nitro substituent at the 3-position, along with a carboxylate ester at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles and pharmacologically active molecules. The presence of both electron-withdrawing (nitro) and protecting (benzyloxycarbonyl) groups enhances its reactivity in selective transformations, such as nucleophilic substitutions or reductions. Its well-defined structure and functional group compatibility make it valuable for constructing complex molecular architectures in medicinal chemistry and materials science applications. The ester moiety further facilitates derivatization under mild conditions.
methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate structure
2680893-73-4 structure
商品名:methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate
CAS番号:2680893-73-4
MF:C16H15N3O6
メガワット:345.306803941727
CID:5628067
PubChem ID:165934615

methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 2680893-73-4
    • methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-3-nitropyridine-4-carboxylate
    • EN300-28297794
    • methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate
    • インチ: 1S/C16H15N3O6/c1-18(16(21)25-10-11-6-4-3-5-7-11)14-13(19(22)23)12(8-9-17-14)15(20)24-2/h3-9H,10H2,1-2H3
    • InChIKey: FXGMZRCTOQPXMT-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(C)C1C(=C(C(=O)OC)C=CN=1)[N+](=O)[O-])=O)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 345.09608521g/mol
  • どういたいしつりょう: 345.09608521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 489
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28297794-0.1g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-3-nitropyridine-4-carboxylate
2680893-73-4 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28297794-5.0g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-3-nitropyridine-4-carboxylate
2680893-73-4 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28297794-0.05g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-3-nitropyridine-4-carboxylate
2680893-73-4 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28297794-0.25g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-3-nitropyridine-4-carboxylate
2680893-73-4 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28297794-0.5g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-3-nitropyridine-4-carboxylate
2680893-73-4 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28297794-10g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-3-nitropyridine-4-carboxylate
2680893-73-4
10g
$5221.0 2023-09-07
Enamine
EN300-28297794-1.0g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-3-nitropyridine-4-carboxylate
2680893-73-4 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28297794-2.5g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-3-nitropyridine-4-carboxylate
2680893-73-4 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28297794-10.0g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-3-nitropyridine-4-carboxylate
2680893-73-4 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28297794-5g
methyl 2-{[(benzyloxy)carbonyl](methyl)amino}-3-nitropyridine-4-carboxylate
2680893-73-4
5g
$3520.0 2023-09-07

methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate 関連文献

methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylateに関する追加情報

Comprehensive Overview of Methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate (CAS No. 2680893-73-4)

Methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate (CAS No. 2680893-73-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This nitropyridine derivative is characterized by the presence of a benzyloxycarbonyl group and a methyl ester functionality, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its utility in the development of novel bioactive molecules, particularly in the context of drug discovery and crop protection agents.

The compound's CAS number 2680893-73-4 serves as a critical identifier in chemical databases, ensuring accurate referencing in patents and scientific literature. Its molecular structure combines a pyridine ring with nitro and ester substituents, which are known to influence electronic properties and reactivity. This structural complexity aligns with current trends in fragment-based drug design, where small molecular fragments like this are used to build larger, more potent compounds. The benzyloxycarbonyl (Cbz) protecting group in particular is a topic of interest, as it is widely used in peptide synthesis and medicinal chemistry to protect amine functionalities during multi-step reactions.

In the context of modern green chemistry initiatives, researchers are investigating efficient synthetic routes for methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate that minimize waste and energy consumption. This aligns with industry demands for sustainable chemical processes, a frequently searched topic in academic and industrial circles. The compound's potential as a building block for heterocyclic compounds makes it particularly valuable, as these structures are prevalent in approximately 60% of all FDA-approved drugs.

Recent advancements in high-throughput screening technologies have increased the demand for diverse chemical libraries, where compounds like CAS 2680893-73-4 play a crucial role. Its nitropyridine core is structurally similar to several kinase inhibitors currently in clinical trials, making it a subject of interest for researchers exploring new cancer therapeutics. The presence of both electron-withdrawing (nitro) and electron-donating (ester) groups on the aromatic system creates interesting electronic properties that can be exploited in structure-activity relationship studies.

From a spectroscopic characterization perspective, this compound exhibits distinctive features in NMR and mass spectrometry that facilitate its identification in complex mixtures. These analytical aspects are particularly important for quality control in pharmaceutical manufacturing, another area where users frequently search for detailed technical information. The methyl ester moiety offers potential for further derivatization through hydrolysis or transesterification reactions, enhancing its utility as a multifunctional intermediate in organic synthesis.

The growing interest in personalized medicine and targeted therapies has led to increased research into specialized compounds like methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate. Its structural features make it a promising candidate for the development of selective enzyme inhibitors, particularly for diseases where conventional therapies show limited efficacy. The compound's nitroaromatic nature also makes it relevant to studies of electron transfer processes in biological systems, a hot topic in biochemical research.

In the field of material science, derivatives of this compound have shown potential applications in the development of organic electronic materials. The conjugated system of the pyridine ring combined with nitro and ester substituents may contribute to interesting photophysical properties, making it a subject of investigation for OLED and sensor technologies. This interdisciplinary potential addresses another common search theme - the convergence of pharmaceutical and materials chemistry.

As regulatory requirements for pharmaceutical impurities become more stringent, compounds like CAS 2680893-73-4 are gaining importance as reference standards and analytical markers. The ability to precisely characterize and quantify such substances is crucial for drug safety assessments, a concern frequently voiced in pharmaceutical forums and search queries. The compound's well-defined structure and synthetic accessibility make it suitable for these applications.

Looking forward, the scientific community anticipates expanded applications for methyl 2-{(benzyloxy)carbonyl(methyl)amino}-3-nitropyridine-4-carboxylate in combinatorial chemistry and medicinal chemistry optimization programs. Its balanced molecular weight and presence of multiple functional groups align well with current lead compound optimization strategies, particularly in the development of small molecule therapeutics. The compound represents an excellent example of how carefully designed molecular architectures can serve multiple purposes in contemporary chemical research and development.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd